

Application Notes and Protocols for 5-Aza-4'-thio-2'-deoxycytidine (ATdC)

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Compound of Interest

Compound Name: 5-Aza-4'-thio-2'-deoxycytidine

Cat. No.: B3060956

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Abstract

5-Aza-4'-thio-2'-deoxycytidine (ATdC), also known as Aza-TdCyd, is a next-generation DNA methyltransferase 1 (DNMT1) inhibitor with significant potential in oncology and other diseases driven by epigenetic dysregulation.^{[1][2]} As a sulfur-containing deoxycytidine analog, ATdC demonstrates potent DNA hypomethylating activity and antitumor effects.^[3] Preclinical studies have highlighted its advantages over earlier DNMT inhibitors like decitabine (5-aza-2'-deoxycytidine), including oral bioavailability, a superior toxicity profile, and a larger therapeutic index.^{[1][2][4]} This document provides detailed experimental protocols for the application of ATdC in in vitro and in vivo research settings, along with a summary of its quantitative effects on cancer cell lines.

Introduction

DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to cancer development.^[5] DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell replication.^{[1][2]} ATdC is a potent and selective inhibitor of DNMT1.^{[1][2][4]} Upon administration, it is incorporated into DNA, where it forms a covalent complex with DNMT1, trapping the enzyme and leading to its depletion.^[5] This inhibition of DNMT1 activity results in passive demethylation of CpG sites during subsequent rounds of DNA replication,

leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of tumor cell proliferation.^[5]

Data Presentation

In Vitro Cytotoxicity of 5-Aza-4'-thio-2'-deoxycytidine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ATdC in various human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time
CCRF-CEM	Leukemia	0.2	72 hours ^[3]
KG1a	Leukemia	0.06	72 hours ^[3]
NCI-H23	Lung Carcinoma	4.5	Not Specified ^[3]
HCT-116	Colon Carcinoma	58	Not Specified ^[3]
IGROV-1	Ovarian Carcinoma	36	Not Specified ^[3]

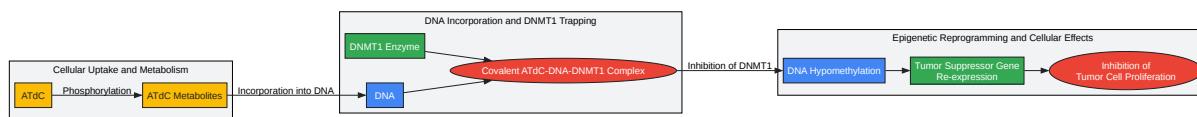
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

In Vivo Efficacy of 5-Aza-4'-thio-2'-deoxycytidine in Xenograft Models

The following table outlines effective dosing regimens for ATdC in preclinical mouse xenograft models.

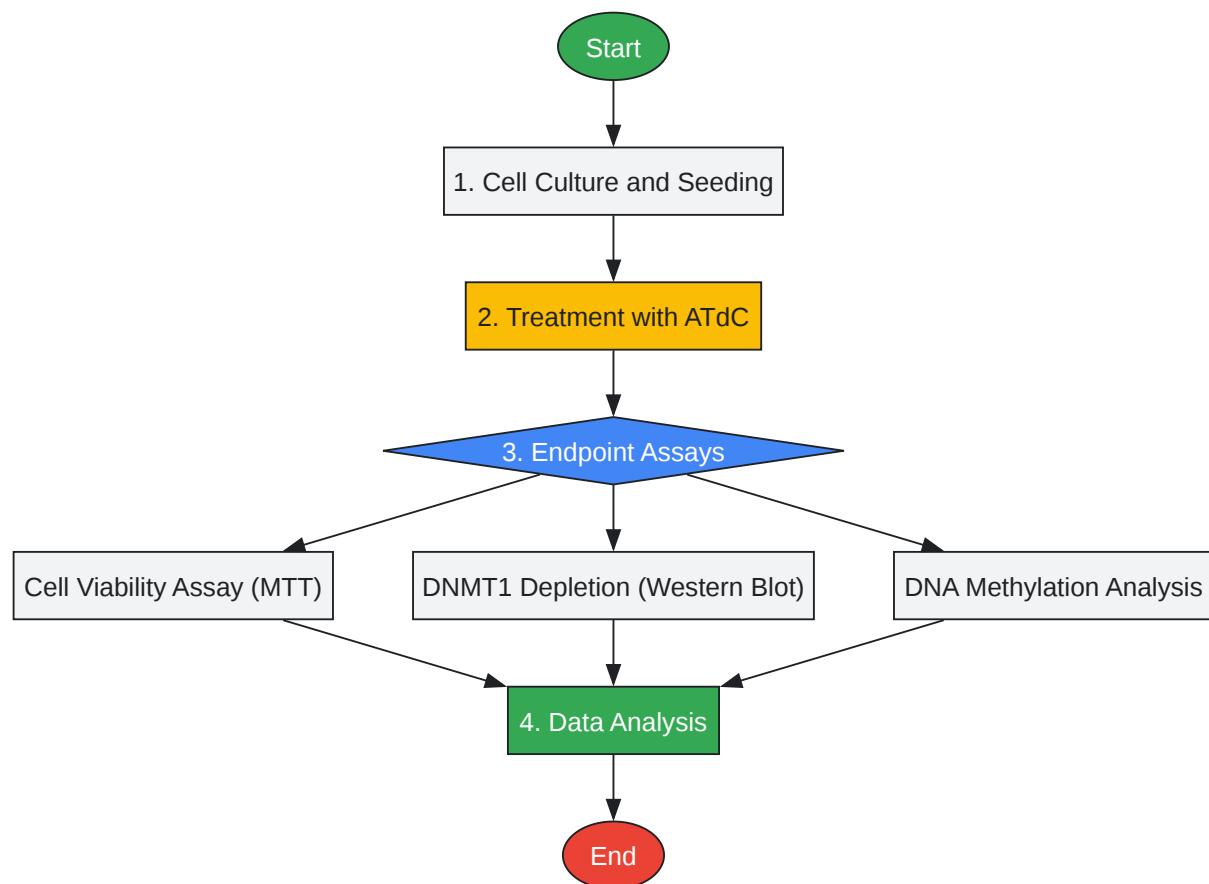
Tumor Model	Dosing Regimen	Administration Route	Outcome
NCI-H23	6.7, 10 mg/kg/day for 9 days	Intraperitoneal (IP)	Effective against tumor xenografts[3]
CCRF-CEM	5 mg/kg/day for 9 days	Intraperitoneal (IP)	Decreased DNMT1 levels in tumors[3]
HCT-116	1.5 mg/kg/day, 5 days on, rest, repeat 3 cycles	Intraperitoneal (IP)	Modest suppression of tumor growth[3]
OVCAR3	1.5 mg/kg/day, 5 days on, rest, repeat 3 cycles	Intraperitoneal (IP)	Modest suppression of tumor growth[3]
HL-60	Not Specified	Not Specified	Minimal antitumor effect[3]

Mandatory Visualization



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Caption: Mechanism of action of **5-Aza-4'-thio-2'-deoxycytidine (ATdC)**.



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